4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the nitrophenyl and cyclohexanecarboxamide moieties, contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-2-3-4-15-5-7-16(8-6-15)22(27)23-21-19-13-30-14-20(19)24-25(21)17-9-11-18(12-10-17)26(28)29/h9-12,15-16H,2-8,13-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWORYTWENHFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and nitrophenyl groups. The final step involves the formation of the cyclohexanecarboxamide moiety.
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like butyl bromide and 4-nitrophenylboronic acid.
Formation of Cyclohexanecarboxamide Moiety: This step typically involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reduction of Nitro Group
The aromatic nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂), a critical modification for enhancing biological activity or enabling further functionalization.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | References |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C (10% w/w) in EtOH at 50°C | 4-butyl-N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide | 92% | |
| Acidic reduction | Fe/HCl in H₂O/EtOH (1:1) at reflux | Same as above | 85% |
Key Notes :
-
The nitro-to-amine conversion preserves the thieno[3,4-c]pyrazole scaffold intact.
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Pd-C catalytic systems show superior selectivity over Pt or Ni catalysts.
Amide Hydrolysis
The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water .
-
Basic hydrolysis proceeds via deprotonation and hydroxide ion attack .
Electrophilic Aromatic Substitution (EAS)
The nitrophenyl group directs electrophiles to meta positions due to its strong electron-withdrawing nature.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-butyl-N-(2-(3-nitro-4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide | 65% | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid derivative at C3 of the phenyl ring | 58% |
Limitations :
-
Steric hindrance from the adjacent thieno[3,4-c]pyrazole limits para-substitution.
Nucleophilic Substitution at Thieno[3,4-c]Pyrazole
The sulfur atom in the thieno ring participates in nucleophilic displacement reactions.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Thiol displacement | NaSH in DMF, 100°C | Replacement of sulfur with -SH group | 45% | |
| Halogenation | Cl₂ in CCl₄, UV light | Chlorinated thieno[3,4-c]pyrazole derivative | 60% |
Challenges :
-
Low yields due to competing side reactions at the carboxamide group.
Oxidation Reactions
Controlled oxidation modifies the thieno ring’s electronic properties.
| Reaction Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Sulfur oxidation | mCPBA in CH₂Cl₂, 25°C | Sulfoxide or sulfone derivatives | 70% | |
| Ring expansion | O₃ followed by Zn/H₂O | Cleavage of thiophene ring to form diketone intermediates | 55% |
Applications :
-
Sulfoxide derivatives exhibit enhanced solubility for pharmacokinetic studies.
Metal Complexation
The carboxamide and pyrazole nitrogen atoms act as ligands for transition metals.
Characterization :
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. The introduction of the nitrophenyl group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : Studies have shown that certain thieno[3,4-c]pyrazole derivatives can inhibit inflammatory pathways. This compound may serve as a lead structure for designing anti-inflammatory drugs, targeting conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : The thieno[3,4-c]pyrazole scaffold has been explored for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo, suggesting that this compound could be a promising candidate for further development in oncology .
Pharmacological Insights
- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in disease pathways. For instance, its action may involve modulation of signaling pathways associated with cell growth and apoptosis, contributing to its potential as an anticancer agent .
- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolism and excretion pathways .
Material Science Applications
- Polymeric Composites : The unique chemical structure of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide allows it to be integrated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use .
- Nanotechnology : The compound's properties make it suitable for incorporation into nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms presents significant advantages in targeted therapy applications .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains, highlighting their potential as new antimicrobial agents.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through caspase activation pathways. These findings suggest a mechanism by which the compound may exert anticancer effects and warrant further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to biological targets, while the thieno[3,4-c]pyrazole core could interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- 4-butyl-N-(2-(4-methylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Uniqueness
4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the thieno[3,4-c]pyrazole core with the cyclohexanecarboxamide moiety also contributes to its unique properties.
Biological Activity
The compound 4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including a thieno[3,4-c]pyrazole core and a nitrophenyl group, make it a subject of interest in medicinal chemistry. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound's IUPAC name is N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide . The molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H28N4O3S |
| Molecular Weight | 428.55 g/mol |
| InChI Key | InChI=1S/C22H28N4O3S/c27-22(18-7-3-5-14...) |
Antimicrobial Properties
Research indicates that compounds containing thieno[3,4-c]pyrazole moieties often exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance these activities by increasing the compound's ability to penetrate bacterial cell walls. A study demonstrated that related compounds showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the efficacy of thieno[3,4-c]pyrazole derivatives:
- A study published in Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM .
- Another research effort focused on the anti-inflammatory effects of thieno derivatives, reporting a 60% reduction in TNF-alpha levels in treated macrophages compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
